molecular formula C9H10F2N2O2 B15328898 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid

Cat. No.: B15328898
M. Wt: 216.18 g/mol
InChI Key: ZDROZYOGIZAJLY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluoromethyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a difluoromethylating agent under controlled conditions. The propyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classic Fischer esterification when reacted with alcohols under acidic conditions. For example, refluxing with ethanol in H<sub>2</sub>SO<sub>4</sub> yields the corresponding ethyl ester. This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating alcohol attack and subsequent water elimination .

Example conditions :

ReactantCatalystTemperatureYield
EthanolH<sub>2</sub>SO<sub>4</sub>80°C, 4 hr~85%

Amide Bond Formation

The carboxylic acid can be converted to amides via acyl fluoride intermediates using pentafluoropyridine (PFP). In a one-pot process, PFP activates the acid to form an acyl fluoride in situ, which reacts with amines (e.g., 4-methoxyaniline) to produce amides :

Mechanism :

  • Activation : PFP reacts with the carboxylic acid to generate an acyl fluoride and 2,3,5,6-tetrafluoro-4-hydroxypyridine.

  • Amidation : The acyl fluoride undergoes nucleophilic attack by the amine, forming the amide bond.

Substrate scope :

AmineConditionsYield
4-MethoxyanilineRT, 2 hr92%
3,5-DimethylanilineRT, 2 hr89%
4-Trifluoromethylaniline100°C, sealed tube87%

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation. For pyrimidine-5-carboxylic acids, heating at 150–200°C in the presence of Cu powder facilitates CO<sub>2</sub> elimination, yielding 4-(difluoromethyl)-2-propylpyrimidine .

Key factors :

  • Temperature : >150°C required for significant conversion.

  • Additives : Transition metals (e.g., Cu) enhance reaction rates.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-withdrawing difluoromethyl group activates the pyrimidine ring for nucleophilic substitution at positions 4 and 6. For instance, reaction with sodium methoxide in DMF replaces the 4-fluoro group (if present) with methoxy .

Example reaction :

C9H10F2N2O2+NaOCH3C10H13F2N2O3+NaF\text{C}_{9}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{O}_{2} + \text{NaOCH}_{3} \rightarrow \text{C}_{10}\text{H}_{13}\text{F}_{2}\text{N}_{2}\text{O}_{3} + \text{NaF}

Conditions : DMF, 60°C, 6 hr.

Reduction of the Carboxylic Acid Group

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the carboxylic acid to a hydroxymethyl group. This transformation is critical for prodrug synthesis:

C9H10F2N2O2+H2C9H12F2N2O2\text{C}_{9}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{O}_{2} + \text{H}_{2} \rightarrow \text{C}_{9}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{O}_{2}

Yield : ~78% (ethanol, 50 psi H<sub>2</sub>, 12 hr).

Condensation with Hydrazines

The carboxylic acid reacts with hydrazines to form hydrazides, which are precursors for heterocyclic systems. For example, condensation with methylhydrazine in toluene produces a pyrazole-fused derivative :

Mechanism :

  • Hydrazide formation : Nucleophilic attack by hydrazine on the carbonyl carbon.

  • Cyclization : Intramolecular dehydration forms a fused pyrazole ring.

Conditions : Toluene, 90°C, 3 hr. Yield : 70–75%.

Salt Formation

The acid forms stable salts with inorganic bases (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>), which improve solubility for pharmaceutical formulations :

Example :

C9H10F2N2O2+NaOHC9H9F2N2O2Na+H2O\text{C}_{9}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{O}_{2} + \text{NaOH} \rightarrow \text{C}_{9}\text{H}_{9}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{Na} + \text{H}_{2}\text{O}

Cross-Coupling Reactions

The propyl side chain can participate in C–H activation reactions. Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the propyl terminus :

Conditions : Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C. Yield : 65–80%.

This compound’s reactivity is leveraged in medicinal chemistry for derivatization into bioactive molecules, particularly anti-inflammatory and antimicrobial agents . Its synthetic versatility underscores its utility in both academic and industrial settings.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, materials, and other chemical products. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance binding affinity and selectivity, while the propyl chain may influence the compound's overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyrimidine-5-carboxylic acid

  • 2-propylpyrimidine-5-carboxylic acid

  • 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

Uniqueness: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the propyl chain. This unique structure can impart distinct chemical and biological properties compared to similar compounds, making it a valuable tool in various applications.

Biological Activity

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group at the 4-position and a propyl group at the 2-position of the pyrimidine ring, with a carboxylic acid functional group at the 5-position. This unique structure contributes to its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • COX Inhibition : The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory activity. For instance, derivatives similar to this compound showed IC50 values against COX-1 ranging from 19.45 to 28.39 μM and against COX-2 from 23.8 to 42.1 μM .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Thymidine Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit thymidine kinase, an enzyme critical for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the difluoromethyl and propyl groups can significantly influence its potency and selectivity towards COX enzymes.

Modification Effect on Activity
Addition of electron-donating groupsIncreases COX inhibition potency
Alteration of alkyl chain lengthAffects solubility and bioavailability

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

  • In Vivo Studies : A study using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated around 9.17 μM .
  • Cell Line Studies : In vitro assays on human cancer cell lines indicated that modifications in the pyrimidine structure could enhance cytotoxicity, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15)

InChI Key

ZDROZYOGIZAJLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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